7,7-Difluorospiro[3.5]nonane-2-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,7-Difluorospiro[3.5]nonane-2-sulfonyl chloride is a chemical compound with the molecular formula C9H13ClF2O2S and a molecular weight of 258.72 g/mol . This compound is characterized by its unique spiro structure, which includes a sulfonyl chloride functional group and two fluorine atoms attached to a nonane ring system . It is commonly used in organic synthesis and various chemical research applications.
Preparation Methods
The synthesis of 7,7-Difluorospiro[3.5]nonane-2-sulfonyl chloride typically involves the following steps:
Synthetic Routes: The preparation of this compound can be achieved through the reaction of 7,7-Difluorospiro[3.5]nonane with chlorosulfonic acid under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.
Reaction Conditions: The reaction is usually conducted at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods: Industrial-scale production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield.
Chemical Reactions Analysis
7,7-Difluorospiro[3.5]nonane-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: This compound readily participates in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.
Oxidation and Reduction: While the sulfonyl chloride group is relatively stable, it can undergo oxidation to form sulfonic acids or reduction to yield sulfinyl chlorides under specific conditions.
Major Products: The major products formed from these reactions depend on the nucleophile used.
Scientific Research Applications
7,7-Difluorospiro[3.5]nonane-2-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7,7-Difluorospiro[3.5]nonane-2-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity allows the compound to modify various molecular targets, including enzymes and receptors, by forming covalent bonds with nucleophilic residues. The specific pathways involved depend on the nature of the nucleophile and the target molecule.
Comparison with Similar Compounds
7,7-Difluorospiro[3.5]nonane-2-sulfonyl chloride can be compared with other sulfonyl chlorides and spiro compounds:
Similar Compounds: Examples include 7,7-Difluorospiro[3.5]nonane-2-sulfonic acid, 7,7-Difluorospiro[3.5]nonane-2-sulfinyl chloride, and 7,7-Difluorospiro[3.5]nonane-2-sulfonate esters.
Uniqueness: The unique spiro structure and the presence of two fluorine atoms distinguish this compound from other sulfonyl chlorides.
Properties
IUPAC Name |
7,7-difluorospiro[3.5]nonane-2-sulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClF2O2S/c10-15(13,14)7-5-8(6-7)1-3-9(11,12)4-2-8/h7H,1-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPKBRACYTCXTAK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC12CC(C2)S(=O)(=O)Cl)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClF2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.